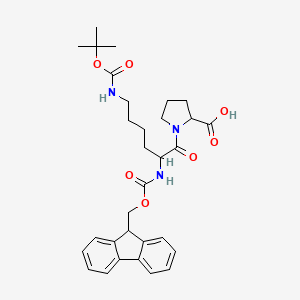

Fmoc-DL-Lys(Boc)-DL-Pro-OH

CAS No.:

Cat. No.: VC18830728

Molecular Formula: C31H39N3O7

Molecular Weight: 565.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H39N3O7 |

|---|---|

| Molecular Weight | 565.7 g/mol |

| IUPAC Name | 1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C31H39N3O7/c1-31(2,3)41-29(38)32-17-9-8-15-25(27(35)34-18-10-16-26(34)28(36)37)33-30(39)40-19-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-7,11-14,24-26H,8-10,15-19H2,1-3H3,(H,32,38)(H,33,39)(H,36,37) |

| Standard InChI Key | FTDLWHRKZBSRBL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Fmoc-DL-Lys(Boc)-DL-Pro-OH consists of a lysine-proline dipeptide backbone modified with orthogonal protecting groups. The α-amino group of lysine is shielded by an Fmoc group, while its ε-amino group bears a Boc group. Proline’s secondary amine remains unprotected, allowing selective deprotection during synthesis. The stereochemistry at the α-carbons of both residues is racemic (DL-configuration), enabling flexibility in generating diastereomeric peptide sequences .

The Fmoc group provides acid-labile protection, removable via piperidine treatment, whereas the Boc group requires stronger acidic conditions (e.g., trifluoroacetic acid) for cleavage. This orthogonal protection scheme permits sequential peptide elongation without unintended side reactions.

Systematic Nomenclature

According to IUPAC conventions, the compound is designated as (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid-(S)-pyrrolidine-2-carboxylic acid. Common synonyms include N<sup>ε</sup>-Boc-N<sup>α</sup>-Fmoc-DL-lysyl-DL-proline and Fmoc-DL-Lys(Boc)-DL-Pro-OH . Its CAS registry number, 92122-45-7, ensures unambiguous identification across chemical databases .

Synthesis and Reaction Mechanisms

Stepwise Synthesis

The preparation of Fmoc-DL-Lys(Boc)-DL-Pro-OH involves three primary stages:

-

Lysine Protection: DL-lysine undergoes sequential protection: first, the ε-amino group is Boc-protected using di-tert-butyl dicarbonate in a basic aqueous solution. Subsequently, the α-amino group is derivatized with Fmoc-Cl (Fmoc chloride) in dichloromethane .

-

Proline Activation: DL-proline’s carboxylic acid is activated using carbodiimides (e.g., DCC) or novel bicyclic benziodazolone reagents, forming an active ester or acyloxyphosphonium intermediate .

-

Coupling Reaction: The protected lysine’s carboxyl group is coupled to proline’s amine via amide bond formation, typically achieving yields >90% when using coupling agents like HBTU or COMU under inert atmospheres .

Reaction Optimization

Recent studies demonstrate that bicyclic benziodazolones (e.g., 2,3-dicyclohexyl-2aλ<sup>3</sup>-ioda-2,3-diazacyclopenta[hi]indene-1,4-dione) enhance coupling efficiency by reducing epimerization. These reagents enable recyclable catalytic cycles, lowering production costs and waste . Key optimized parameters include:

Physicochemical Properties

Thermal and Solubility Profiles

Fmoc-DL-Lys(Boc)-DL-Pro-OH exhibits a broad melting range (135–139°C) due to its diastereomeric mixture . It remains stable at 2–8°C for long-term storage but degrades above 150°C, releasing carbon dioxide and tert-butyl radicals from the Boc group. Solubility data across common solvents are as follows:

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMF | 50–100 | Preferred for SPPS |

| Chloroform | 10–20 | Partial dissolution |

| Acetonitrile | <5 | Limited utility |

The compound’s pKa values are 3.88 (carboxylic acid) and 9.2 (Fmoc-protected amine), ensuring ionization stability during neutral coupling conditions .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-DL-Lys(Boc)-DL-Pro-OH serves as a heterobifunctional linker in SPPS, temporarily attaching solubilizing sequences to hydrophobic peptides. For example, incorporating this dipeptide into amyloid-β fragments improves aqueous solubility during chain elongation, preventing premature aggregation . Post-synthesis, the Fmoc group is cleaved with 20% piperidine, while the Boc group remains intact for subsequent modifications.

Traceless Linker Systems

In combinatorial chemistry, the compound acts as a traceless linker, enabling the synthesis of cyclic peptides. After anchoring to resin via its carboxylic acid, the peptide is elongated, and the lysine-proline motif is cleaved via Hofmann elimination, leaving no residual atoms .

Recent Advances and Research Directions

Green Chemistry Approaches

The 2025 study by Uehara et al. highlights the use of recyclable benziodazolones for coupling Fmoc-DL-Lys(Boc)-DL-Pro-OH to glycine derivatives, achieving 98% purity without chromatography. This method reduces solvent waste by 40% compared to traditional carbodiimide-based protocols .

Stereochemical Engineering

Racemic DL-lysine and DL-proline moieties allow the generation of diastereomeric peptide libraries. Screening these libraries has identified novel antimicrobial peptides with reduced hemolytic activity, underscoring the compound’s utility in drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume